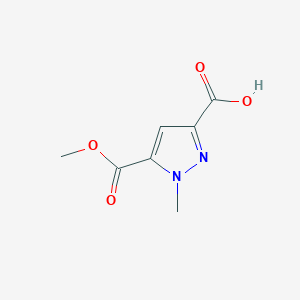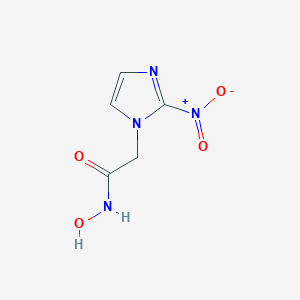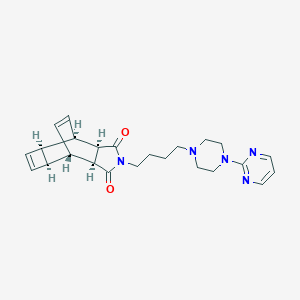
Zalospirone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zalospirone is a novel anxiolytic drug that belongs to the azapirone class of compounds. It was first synthesized in the 1980s by a group of researchers at Pfizer, and since then, it has been the subject of extensive scientific research. Zalospirone has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of anxiety disorders.
Mécanisme D'action
The mechanism of action of Zalospirone involves the modulation of serotonin and dopamine neurotransmission. Zalospirone acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This results in the activation of the receptor and the subsequent modulation of serotonin neurotransmission. Zalospirone also acts as a partial agonist at the D2 receptor, which is a subtype of dopamine receptor. This results in the modulation of dopamine neurotransmission.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Zalospirone are primarily related to its modulation of serotonin and dopamine neurotransmission. This results in a reduction in anxiety and an increase in mood. Zalospirone has also been shown to have neuroprotective effects, which may be related to its ability to modulate neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Zalospirone in lab experiments include its well-established mechanism of action, its ability to modulate both serotonin and dopamine neurotransmission, and its relative safety profile. The limitations of using Zalospirone in lab experiments include its limited availability and the need for specialized equipment to synthesize it.
Orientations Futures
There are several future directions for research on Zalospirone. One area of research is the development of new analogs of Zalospirone that have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of Zalospirone and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of Zalospirone and its potential use in the treatment of anxiety disorders.
Méthodes De Synthèse
The synthesis of Zalospirone involves a multi-step process that starts with the reaction of 1,4-benzodiazepine-2,5-dione with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that lead to the formation of Zalospirone.
Applications De Recherche Scientifique
Zalospirone has been the subject of numerous scientific studies that have investigated its potential as an anxiolytic drug. These studies have demonstrated that Zalospirone has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission. This makes it a promising candidate for the treatment of anxiety disorders, such as generalized anxiety disorder and social anxiety disorder.
Propriétés
Numéro CAS |
114298-18-9 |
|---|---|
Nom du produit |
Zalospirone |
Formule moléculaire |
C24H29N5O2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
Clé InChI |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
SMILES isomérique |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
SMILES canonique |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Synonymes |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





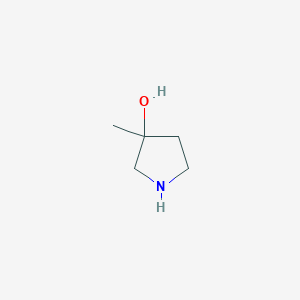
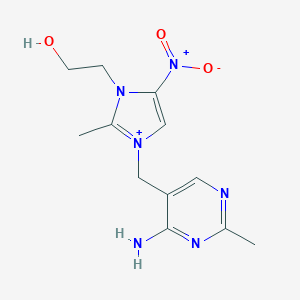
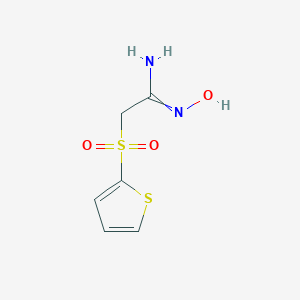
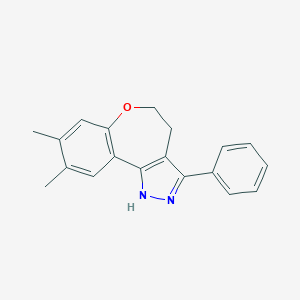
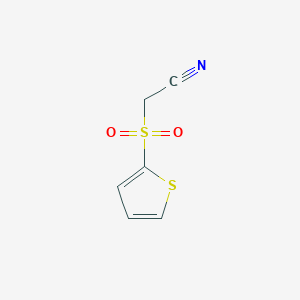
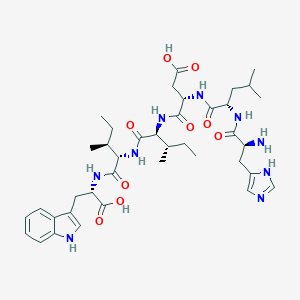
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

